molecular formula C27H22O2 B11953113 4,4,5,5-Tetraphenyl-1,3-dioxolane CAS No. 13644-16-1

4,4,5,5-Tetraphenyl-1,3-dioxolane

Cat. No.: B11953113
CAS No.: 13644-16-1
M. Wt: 378.5 g/mol
InChI Key: ZSGIDXIIKOCLFN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetraphenyl-1,3-dioxolane is an organic compound with the molecular formula C27H22O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetraphenyl-1,3-dioxolane can be synthesized through the reaction of benzoin with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

The scalability of the reaction is facilitated by the availability of benzoin and benzaldehyde as starting materials .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetraphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetraphenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dioxolane involves its interaction with molecular targets through its phenyl rings and dioxolane ring. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3-dioxolane
  • 2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
  • 1,2,3,4-Tetraphenyl-1,3-butadiene

Uniqueness

4,4,5,5-Tetraphenyl-1,3-dioxolane is unique due to its high stability and ability to form stable complexes with metal ions. Its structural properties make it distinct from other dioxolane derivatives, providing unique reactivity and applications in various fields .

Properties

CAS No.

13644-16-1

Molecular Formula

C27H22O2

Molecular Weight

378.5 g/mol

IUPAC Name

4,4,5,5-tetraphenyl-1,3-dioxolane

InChI

InChI=1S/C27H22O2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

ZSGIDXIIKOCLFN-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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